3,3',5-Triiodothyronamine
Overview
Description
3,3’,5-Triiodothyronamine is a thyronamine, a class of compounds derived from thyroid hormones. It is structurally characterized by the presence of three iodine atoms attached to a thyronamine backbone. The chemical formula for 3,3’,5-Triiodothyronamine is C14H12I3NO2, and it has a molar mass of 606.96 g/mol . This compound is known for its significant biological activities, which are distinct from those of traditional thyroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’,5-Triiodothyronamine can be synthesized through a multi-step process starting from p-hydroxyphenethylamine. The synthesis involves iodination reactions to introduce iodine atoms at specific positions on the aromatic ring . The reaction conditions typically require the use of iodine and an oxidizing agent, such as hydrogen peroxide, in an acidic medium to facilitate the iodination process.
Industrial Production Methods: Industrial production of 3,3’,5-Triiodothyronamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems, such as chromatography, is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3,3’,5-Triiodothyronamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of diiodothyronamines.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in acidic conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diiodothyronamines and mono-iodothyronamines.
Substitution: Halogen-substituted thyronamines.
Scientific Research Applications
3,3’,5-Triiodothyronamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying halogenation reactions.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and neuroprotection.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry
Mechanism of Action
3,3’,5-Triiodothyronamine exerts its effects through multiple molecular targets and pathways. It interacts with trace amine-associated receptors (TAARs), particularly TAAR1, which is a G protein-coupled receptor. This interaction leads to the modulation of intracellular signaling pathways, affecting cellular metabolism and neurotransmission . Additionally, 3,3’,5-Triiodothyronamine can influence mitochondrial function, enhancing respiratory activity and energy expenditure .
Comparison with Similar Compounds
3,3’,5-Triiodo-L-thyronine (T3): A biologically active thyroid hormone with similar iodine content but different biological activities.
3,5-Diiodothyronamine: A related thyronamine with two iodine atoms, exhibiting distinct metabolic effects.
3-Iodothyronamine: A mono-iodinated thyronamine with unique receptor interactions and physiological effects.
Uniqueness: 3,3’,5-Triiodothyronamine is unique due to its specific interaction with TAAR1 and its distinct metabolic and neuroprotective effects. Unlike traditional thyroid hormones, it does not primarily act through nuclear receptors but rather through membrane-bound receptors and mitochondrial pathways .
Properties
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I3NO2/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17/h1-2,5-7,19H,3-4,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXGKGGCXPSNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197100 | |
Record name | 3,3',5-Triiodothyronamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4731-88-8 | |
Record name | 3,3′,5-Triiodothyronamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4731-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',5-Triiodothyronamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',5-Triiodothyronamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5-TRIIODOTHYRONAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU2LL83MX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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